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molecular formula C15H15NO3 B8429834 [2-Methyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-5-oxazolyl)carboxylic acid

[2-Methyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-5-oxazolyl)carboxylic acid

Cat. No. B8429834
M. Wt: 257.28 g/mol
InChI Key: MASGYRARORUPBR-UHFFFAOYSA-N
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Patent
US07183276B2

Procedure details

To a mixed solution of 5-bromo-2-methyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)oxazole (11.0 g) and tetrahydrofuran (100 mL) was added dropwise a 1.6N n-butyllithium hexane solution (24 mL) at −78° C. under a nitrogen atmosphere. After stirring the reaction mixture at −78° C. for 10 min, CO2 gas was blown into the reaction mixture for 30 min. The reaction mixture was poured into water and washed with ether. The aqueous layer was acidified with conc. hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and concentrated to give [2-methyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-5-oxazolyl]carboxylic acid (7.4 g, yield 76%) as crystals. Recrystallization from ethyl acetate gave colorless crystals. melting point: 183–185° C.
Name
5-bromo-2-methyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)oxazole
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
n-butyllithium hexane
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:6][C:5]([CH3:7])=[N:4][C:3]=1[C:8]1[CH:17]=[CH:16][C:15]2[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=2[CH:9]=1.O1CCCC1.CCCCCC.C([Li])CCC.[C:34](=[O:36])=[O:35]>O>[CH3:7][C:5]1[O:6][C:2]([C:34]([OH:36])=[O:35])=[C:3]([C:8]2[CH:17]=[CH:16][C:15]3[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=3[CH:9]=2)[N:4]=1 |f:2.3|

Inputs

Step One
Name
5-bromo-2-methyl-4-(5,6,7,8-tetrahydronaphthalen-2-yl)oxazole
Quantity
11 g
Type
reactant
Smiles
BrC1=C(N=C(O1)C)C1=CC=2CCCCC2C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
n-butyllithium hexane
Quantity
24 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1OC(=C(N1)C1=CC=2CCCCC2C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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